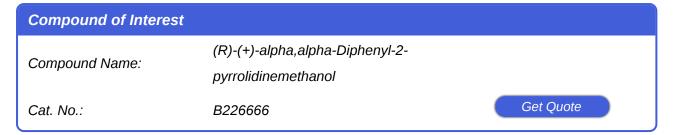


(R)-(+)-alpha,alpha-Diphenyl-2pyrrolidinemethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core basic properties of **(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol**, a pivotal chiral auxiliary and catalyst precursor in modern organic synthesis. This document details its physicochemical characteristics, spectroscopic data, and fundamental applications, with a focus on its role in asymmetric catalysis. Experimental protocols for its synthesis and the determination of its basicity are also presented, alongside a visualization of its most prominent catalytic cycle.

Core Properties

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol, also known as (R)-Diphenylprolinol, is a chiral β -amino alcohol that has found extensive use in asymmetric synthesis.[1] Its rigid structure and defined stereochemistry make it an invaluable tool for the enantioselective reduction of ketones and other prochiral substrates.[2]

Physicochemical Properties

The fundamental physical and chemical properties of **(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol** are summarized in the table below, providing a clear reference for its handling, application, and characterization.



Property	Value	References
Molecular Formula	C17H19NO	[3][4]
Molecular Weight	253.34 g/mol	[5][6]
Appearance	White to off-white or faintly yellow crystalline powder	[3][4]
Melting Point	77-80 °C	[2][3][5]
Boiling Point	396.54 °C (rough estimate)	[2][3]
Optical Activity	$[\alpha]^{20}$ /D +69° (c=3, chloroform)	[3][5]
pKa (Predicted)	13.15 ± 0.29	[3]
Solubility	Soluble in chloroform	[3][7]
Density	1.0078 g/cm³ (rough estimate)	[2][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of **(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol**. Key spectral data are provided below.

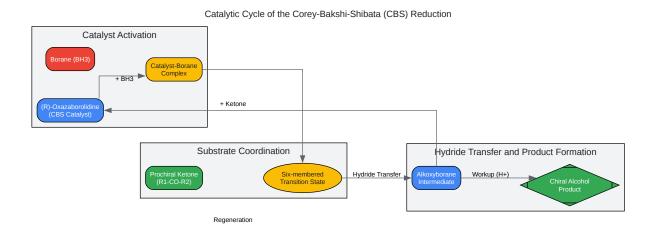
Spectroscopic Data	Key Features and Shifts	References
¹ H NMR (Proton NMR)	Shifts (ppm): 7.56, 7.49, 7.28, 7.26, 7.15, 7.14, 4.23, 2.99, 2.90, 1.70, 1.57	[8]
IR (Infrared) Spectroscopy	Available spectra confirm the presence of hydroxyl and amine functional groups.	[9]
Mass Spectrometry	Molecular ion peak consistent with the molecular weight.	[6]



Role in Asymmetric Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction

A primary application of **(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol** is its use as a precursor to the chiral oxazaborolidine catalyst, commonly known as the Corey-Bakshi-Shibata (CBS) catalyst.[2] This catalyst is highly effective for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols using a borane source.[2]

The catalytic cycle of the CBS reduction is a well-established mechanism that elegantly explains the high degree of enantioselectivity observed. The key steps involve the coordination of borane to the nitrogen atom of the oxazaborolidine, followed by coordination of the ketone to the endocyclic boron atom. This organized transition state facilitates a stereoselective hydride transfer.



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Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.



Experimental Protocols

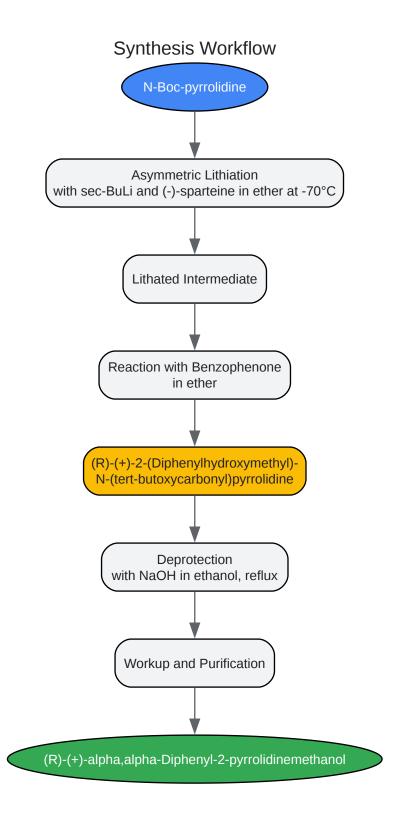
Detailed and reliable experimental procedures are paramount for the successful application of **(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol** in a research setting.

Synthesis of (R)-(+)-alpha,alpha-Diphenyl-2pyrrolidinemethanol

The following protocol is adapted from a procedure published in Organic Syntheses, which provides a robust method for its preparation.[9]

Workflow for the Synthesis of (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol





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Caption: A simplified workflow for the synthesis of the target compound.

Materials:



- N-(tert-Butoxycarbonyl)pyrrolidine
- (-)-Sparteine
- sec-Butyllithium in cyclohexane
- Anhydrous diethyl ether
- Benzophenone
- Absolute ethanol
- Sodium hydroxide (NaOH)
- Potassium carbonate (K₂CO₃)
- Standard glassware for anhydrous reactions
- Magnetic stirrer and stirring bar
- Dry ice/acetone bath

Procedure:

- Asymmetric Lithiation: In an oven-dried, three-necked flask under an inert atmosphere, dissolve N-(tert-butoxycarbonyl)pyrrolidine and (-)-sparteine in anhydrous diethyl ether. Cool the solution to approximately -70 °C using a dry ice/acetone bath. To this solution, add secbutyllithium dropwise over a period of 35 minutes, maintaining the low temperature.[9]
- Reaction with Benzophenone: In a separate flask, prepare a solution of benzophenone in anhydrous diethyl ether. Add this solution to the lithiated intermediate mixture while maintaining the reaction temperature at -70 °C. Allow the reaction to proceed for the specified time as per the detailed literature procedure.[9]
- Quenching and Extraction: Quench the reaction by the slow addition of a suitable proton source (e.g., saturated aqueous ammonium chloride). Allow the mixture to warm to room temperature. Perform a standard aqueous workup, extracting the product into an organic solvent like diethyl ether.



- Drying and Concentration: Combine the organic phases, dry them over an anhydrous drying agent such as potassium carbonate, filter, and remove the solvent under reduced pressure to yield the crude N-Boc protected product.[9]
- Deprotection: Dissolve the crude (R)-(+)-2-(diphenylhydroxymethyl)-N-(tert-butoxycarbonyl)pyrrolidine in absolute ethanol. Add sodium hydroxide and heat the mixture to reflux for 2.5 hours.[9]
- Final Purification: After cooling the reaction mixture, remove the solvent under reduced pressure. The residue is then subjected to an appropriate workup and purification, such as recrystallization, to afford the pure (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol as a white solid.[9]

Determination of Basicity (pKa) by Potentiometric Titration

While a predicted pKa value is available, experimental determination provides a more accurate measure of the basicity of the pyrrolidine nitrogen. A general protocol for pKa determination via potentiometric titration is outlined below.

Materials:

- (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Deionized, CO₂-free water
- pH meter with a suitable electrode, calibrated with standard buffers
- Burette
- Magnetic stirrer and stirring bar

Procedure:



- Sample Preparation: Accurately weigh a sample of **(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol** and dissolve it in a known volume of deionized, CO₂-free water. Due to its limited water solubility, a co-solvent system (e.g., water-ethanol mixture) may be necessary. If a co-solvent is used, the apparent pKa will be determined.
- Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode. Position the burette containing the standardized HCl solution above the beaker.
- Titration: Begin stirring the solution and record the initial pH. Add the HCl titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
- Data Analysis: Continue the titration well past the equivalence point. Plot the pH versus the
 volume of HCl added to generate a titration curve. The pKa can be determined from the pH
 at the half-equivalence point. More accurately, the equivalence point can be determined from
 the first or second derivative of the titration curve. The pKa is then calculated using the
 Henderson-Hasselbalch equation at various points along the buffer region of the curve.

Safety and Handling

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol is classified as a skin and eye irritant and may cause respiratory irritation.[10]

- Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including safety glasses or goggles, chemical-resistant gloves, and a lab coat when handling this compound.[10]
- Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[10]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] It should be stored under an inert atmosphere.[1]
- In case of contact:
 - Skin: Wash off immediately with plenty of soap and water.[10]



- Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
- Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[10]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this chemical.[10]

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- To cite this document: BenchChem. [(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b226666#r-alpha-alpha-diphenyl-2pyrrolidinemethanol-basic-properties]

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